molecular formula C14H16N2O2S B6798940 N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B6798940
M. Wt: 276.36 g/mol
InChI Key: BFHBTBDKNBRHGS-UHFFFAOYSA-N
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Description

N-(6-oxaspiro[25]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the oxaspiro[2.5]octane ring, which can be achieved through cyclization reactions involving appropriate precursors. The thieno[3,2-b]pyrrole moiety is then introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques. The final step involves the formation of the carboxamide group through amidation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octan-4-one: Shares the spirocyclic structure but differs in functional groups.

    6-Oxaspiro[2.5]octane-1-carboxylic acid: Another spirocyclic compound with a carboxylic acid group.

Uniqueness

N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide is unique due to the combination of its spirocyclic structure with the thieno[3,2-b]pyrrole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(6-oxaspiro[2.5]octan-2-yl)-4H-thieno[3,2-b]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-13(10-7-11-9(15-10)1-6-19-11)16-12-8-14(12)2-4-18-5-3-14/h1,6-7,12,15H,2-5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHBTBDKNBRHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2NC(=O)C3=CC4=C(N3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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